1-(Pyridin-2-yl)pentane-1,4-dione
Overview
Description
1-(Pyridin-2-yl)pentane-1,4-dione is an organic compound that features a pyridine ring attached to a pentane-1,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)pentane-1,4-dione typically involves the reaction of 2-acetylpyridine with an appropriate aldehyde under basic conditions. One common method involves the use of sodium hydride as a base, which facilitates the formation of the diketone structure . The reaction conditions often include solvents such as ethanol or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)pentane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the diketone moiety into alcohols.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Scientific Research Applications
1-(Pyridin-2-yl)pentane-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)pentane-1,4-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as functional materials in electronic devices . The specific pathways involved depend on the nature of the metal ion and the structure of the complex formed .
Comparison with Similar Compounds
1,5-Bis(pyridin-2-yl)pentane-1,5-dione: This compound is structurally similar but has an additional pyridine ring, which can alter its chemical properties and applications.
1,5-Bis(pyridin-2-yl)pent-2-ene-1,5-dione: This compound features a double bond in the pentane chain, which can affect its reactivity and stability.
Uniqueness: 1-(Pyridin-2-yl)pentane-1,4-dione is unique due to its specific combination of a pyridine ring and a diketone moiety. This structure allows it to participate in a wide range of chemical reactions and form diverse coordination complexes, making it a versatile compound in both research and industrial applications .
Biological Activity
1-(Pyridin-2-yl)pentane-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a pyridine ring attached to a pentane backbone with two carbonyl groups, contributing to its reactivity and interactions with biological targets. The presence of the pyridine moiety enhances its ability to participate in hydrogen bonding and coordination with metal ions, which is vital for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyridine-containing compounds have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 25 µg/mL |
This compound | E. coli | 50 µg/mL |
4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole | P. aeruginosa | 10 µg/mL |
These findings suggest that modifications in the structure can enhance the antimicrobial potency of pyridine derivatives.
Antiviral Activity
The antiviral potential of similar compounds has also been explored. Certain pyridine derivatives have demonstrated activity against viral infections by inhibiting viral replication mechanisms . This is particularly relevant in the context of emerging viral pathogens where traditional antiviral agents may be ineffective.
Anticancer Potential
Studies have indicated that pyridine-based compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell survival and proliferation . For example, modifications on the pyridine ring can enhance selectivity towards cancer cell lines while reducing toxicity to normal cells.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
- Receptor Binding : It may bind to specific receptors influencing cellular signaling pathways, particularly those involved in inflammation and immune responses.
- Metal Ion Coordination : The chelating ability of the pyridine ring allows for interaction with metal ions, potentially disrupting metalloprotein functions essential for microbial or tumor growth.
Case Studies
Recent studies have optimized derivatives of this compound for enhanced biological activity:
- Cannabinoid Receptor Agonism : A modified derivative was identified as a selective agonist for the cannabinoid CB2 receptor, showing promise for pain management therapies .
- Antimicrobial Efficacy : A series of synthesized derivatives were tested against multiple pathogens, demonstrating improved MIC values compared to standard antibiotics .
Properties
IUPAC Name |
1-pyridin-2-ylpentane-1,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)5-6-10(13)9-4-2-3-7-11-9/h2-4,7H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXUHWZXLXGAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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